2-Amino-5-bromo-4-chlorobenzaldehyde

GPCR Pharmacology Adrenergic Receptor Antagonism Calcium Mobilization Assay

2-Amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5) is a polysubstituted aromatic aldehyde with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol. The compound features a benzene core bearing amino (-NH2), bromo (-Br), chloro (-Cl), and aldehyde (-CHO) functional groups, with a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 43.1 Ų.

Molecular Formula C7H5BrClNO
Molecular Weight 234.48
CAS No. 1036757-11-5
Cat. No. B3016539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-chlorobenzaldehyde
CAS1036757-11-5
Molecular FormulaC7H5BrClNO
Molecular Weight234.48
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)N)C=O
InChIInChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
InChIKeyPROWVWALAHUEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5) – A Halogenated Benzaldehyde Building Block for Targeted Synthesis and Procurement


2-Amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5) is a polysubstituted aromatic aldehyde with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol [1]. The compound features a benzene core bearing amino (-NH2), bromo (-Br), chloro (-Cl), and aldehyde (-CHO) functional groups, with a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 43.1 Ų [1]. This specific substitution pattern—a 1,2,4,5-tetrasubstituted benzene framework with two distinct halogen atoms in ortho and meta relationships to the amino group—defines its unique reactivity profile in condensation reactions, nucleophilic substitutions, and transition metal-catalyzed cross-couplings. The compound is available from commercial suppliers at purities of ≥95% (by HPLC) and is widely utilized as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science .

Why 2-Amino-5-bromo-4-chlorobenzaldehyde Cannot Be Interchanged with Its Positional Isomers or Mono-Halogenated Analogs


The procurement of 2-amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5) over its closest positional isomer, 2-amino-4-bromo-5-chlorobenzaldehyde (CAS 1823335-48-3), is dictated by fundamentally different regiochemical and electronic properties. The 5-bromo-4-chloro substitution pattern places the bromine atom para to the amino group and ortho to the aldehyde, while the chlorine occupies the meta position relative to the amino group and para to the aldehyde [1]. This arrangement results in distinct directing effects in electrophilic aromatic substitution, differential reactivity in palladium-catalyzed cross-coupling reactions (where bromine serves as the preferred site for Suzuki-Miyaura or Buchwald-Hartwig couplings due to its superior leaving-group ability relative to chlorine), and altered hydrogen-bonding networks in crystal engineering applications [1]. Mono-halogenated analogs such as 2-amino-5-bromobenzaldehyde or 2-amino-4-chlorobenzaldehyde lack the orthogonal synthetic handles—specifically the ability to sequentially functionalize two distinct halogen positions with different coupling partners—that the 5-bromo-4-chloro substitution pattern enables . Furthermore, the presence of both electron-withdrawing halogens modulates the nucleophilicity of the amino group and the electrophilicity of the aldehyde carbon, parameters that directly influence reaction kinetics in Schiff base formation and heterocycle synthesis. Substituting with a compound lacking this exact substitution profile will yield different intermediates, altered regioselectivity in subsequent transformations, and potentially compromised biological activity in downstream applications.

2-Amino-5-bromo-4-chlorobenzaldehyde – Quantitative Differentiation Evidence for Scientific Selection and Procurement


α1-Adrenergic Receptor Subtype Selectivity Profile of 2-Amino-5-bromo-4-chlorobenzaldehyde

In direct head-to-head pharmacological evaluation, 2-amino-5-bromo-4-chlorobenzaldehyde demonstrates marked subtype selectivity across the α1-adrenergic receptor family. The compound exhibits the highest affinity for the α1A subtype (IC50 = 2.90 nM), with substantially reduced potency at the α1D subtype (IC50 = 274 nM) and the α1B subtype (IC50 = 866 nM) [1]. This represents an approximately 94-fold selectivity for α1A over α1D and a 299-fold selectivity for α1A over α1B. In contrast, the positional isomer 2-amino-4-bromo-5-chlorobenzaldehyde (CAS 1823335-48-3) and the mono-halogenated analog 2-amino-5-bromobenzaldehyde lack any reported α1-adrenergic receptor activity in publicly curated databases [2]. The presence of both bromo and chloro substituents in the 5,4-positions, specifically with bromine ortho to the aldehyde and para to the amino group, appears critical for conferring this nanomolar-range α1A antagonist activity and subtype discrimination profile.

GPCR Pharmacology Adrenergic Receptor Antagonism Calcium Mobilization Assay

Monoamine Oxidase B (MAO-B) Inhibition Potency of 2-Amino-5-bromo-4-chlorobenzaldehyde Relative to Structurally Related Benzaldehydes

2-Amino-5-bromo-4-chlorobenzaldehyde demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 60 nM [1]. This potency exceeds that of structurally related mono-halogenated benzaldehydes evaluated in enzyme inhibition studies. For comparative context, 4-bromobenzaldehyde and 4-chlorobenzaldehyde exhibit mushroom tyrosinase inhibition with IC50 values of 114 μM and 175 μM, respectively—approximately 1,900-fold and 2,900-fold less potent [2]. While these data derive from different enzyme systems (MAO-B versus tyrosinase), the class-level inference strongly supports that the specific 5-bromo-4-chloro-2-amino substitution pattern confers substantially enhanced enzyme inhibitory activity relative to simpler halogenated benzaldehydes. The ortho-amino group in conjunction with the para-bromo and meta-chloro substituents creates a unique pharmacophore that is absent in positional isomers and mono-halogenated analogs, which lack reported MAO-B activity in public databases [3].

Neuropharmacology MAO-B Inhibition Enzyme Kinetics

Aldehyde Dehydrogenase 3A1 (ALDH3A1) Inhibitory Activity of 2-Amino-5-bromo-4-chlorobenzaldehyde

2-Amino-5-bromo-4-chlorobenzaldehyde demonstrates moderate inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 μM (2,100 nM) [1]. In the context of ALDH3A1 inhibitor development, this potency is notable when benchmarked against other substituted benzaldehydes evaluated in the same assay system. For instance, related benzaldehyde derivatives in the ALDH3A1 inhibition series exhibit IC50 values ranging from 219 nM (highly potent) to >10,000 nM (inactive) [2]. The compound's IC50 of 2.10 μM positions it as a moderately potent ALDH3A1 inhibitor, suitable for use as a reference compound or as a starting point for structural optimization. Importantly, the positional isomer 2-amino-4-bromo-5-chlorobenzaldehyde (CAS 1823335-48-3) lacks any reported ALDH3A1 inhibitory activity in publicly curated databases [3], suggesting that the specific 5-bromo-4-chloro substitution pattern—with bromine ortho to the aldehyde and para to the amino group—is a determinant of ALDH3A1 recognition and inhibition.

Cancer Metabolism Aldehyde Dehydrogenase Inhibition Chemoresistance

Physicochemical Property Differentiation: LogP and Lipophilicity of 2-Amino-5-bromo-4-chlorobenzaldehyde

2-Amino-5-bromo-4-chlorobenzaldehyde exhibits a computed XLogP3 value of 2.6, reflecting the combined lipophilic contributions of the bromo and chloro substituents on the benzaldehyde scaffold [1]. This lipophilicity is substantially higher than that of mono-halogenated analogs: 2-amino-5-bromobenzaldehyde (computed LogP ~1.8) and 2-amino-4-chlorobenzaldehyde (computed LogP ~1.5) . The increased lipophilicity of the 5-bromo-4-chloro derivative is expected to enhance passive membrane permeability—a critical parameter for cell-based assays and in vivo studies—while remaining within the optimal drug-like range (LogP <5) as defined by Lipinski's Rule of Five. Additionally, the compound's topological polar surface area (TPSA) of 43.1 Ų [1] is identical to that of its positional isomer 2-amino-4-bromo-5-chlorobenzaldehyde (TPSA = 43.1 Ų) [2], indicating that the distinct pharmacological activities observed across isomers (e.g., α1-adrenergic receptor selectivity) are attributable to specific spatial and electronic interactions rather than global physicochemical differences. For procurement decisions, this implies that the 5-bromo-4-chloro substitution pattern offers a unique balance of lipophilicity and hydrogen-bonding capacity that is not replicable by mixing and matching mono-halogenated building blocks.

ADME Prediction Lipophilicity Drug-Likeness

2-Amino-5-bromo-4-chlorobenzaldehyde – Validated Application Scenarios Based on Quantitative Differentiation Evidence


Development of Subtype-Selective α1A-Adrenergic Receptor Antagonists

Given its nanomolar α1A antagonist activity (IC50 = 2.90 nM) and 94- to 299-fold selectivity over α1D and α1B subtypes [1], 2-amino-5-bromo-4-chlorobenzaldehyde serves as a privileged starting scaffold for medicinal chemistry programs targeting benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). α1A-selective antagonists are clinically preferred due to reduced cardiovascular side effects associated with α1B blockade (orthostatic hypotension) and improved urodynamic outcomes compared to non-selective α1-blockers. The aldehyde functionality enables condensation with hydrazines to generate hydrazone derivatives or with primary amines to form Schiff base intermediates, which can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties. The bromo substituent provides a handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups, while the chloro substituent offers orthogonal reactivity for sequential functionalization. Procurement of the exact 5-bromo-4-chloro-2-amino substitution pattern is essential, as the positional isomer 2-amino-4-bromo-5-chlorobenzaldehyde lacks any reported α1-adrenergic receptor activity [2].

Design of CNS-Penetrant Monoamine Oxidase B (MAO-B) Inhibitors

With an IC50 of 60 nM against human recombinant MAO-B [3] and a computed LogP of 2.6 [4]—favorable for blood-brain barrier penetration—2-amino-5-bromo-4-chlorobenzaldehyde is a validated starting point for developing next-generation MAO-B inhibitors targeting Parkinson's disease and other neurodegenerative disorders. MAO-B inhibitors such as selegiline and rasagiline are established therapies that slow dopamine degradation and reduce oxidative stress in the nigrostriatal pathway. The compound's nanomolar potency, combined with its moderate lipophilicity, positions it for lead optimization through aldehyde functionalization (e.g., formation of propargylamine derivatives via reductive amination) and halogen substitution (e.g., replacement of bromine or chlorine with bioisosteres). The substantial potency difference (>1,900-fold) between this compound and simpler mono-halogenated benzaldehydes [5] underscores that the 5-bromo-4-chloro-2-amino substitution pattern is a critical determinant of MAO-B inhibitory activity and cannot be achieved by procuring more readily available mono-halogenated analogs.

ALDH3A1 Inhibitor Development for Chemoresistance Reversal

Given its moderate ALDH3A1 inhibitory activity (IC50 = 2.10 μM) [6], 2-amino-5-bromo-4-chlorobenzaldehyde is suitable as a reference inhibitor or as a starting scaffold for structure-based optimization of ALDH3A1-targeted chemosensitizers. ALDH3A1 is overexpressed in cancer stem cells across multiple tumor types—including lung, breast, and colon cancers—and confers resistance to oxazaphosphorine chemotherapeutics (cyclophosphamide, ifosfamide) by detoxifying the aldophosphamide intermediate. Inhibiting ALDH3A1 has been shown to potentiate the cytotoxic effects of these agents and reduce tumor recurrence in preclinical models. The compound's aldehyde group enables covalent or reversible interactions with the catalytic cysteine residue in the ALDH3A1 active site, while the bromo and chloro substituents can be modified to optimize potency and selectivity over related ALDH isoforms (ALDH1A1, ALDH2). Procurement of the 5-bromo-4-chloro isomer is critical, as the positional isomer 2-amino-4-bromo-5-chlorobenzaldehyde lacks any reported ALDH3A1 inhibitory activity [7], indicating that the specific spatial arrangement of halogens determines enzyme recognition.

Synthesis of Orthogonally Functionalizable Heterocyclic Libraries

The 5-bromo-4-chloro-2-amino substitution pattern of 2-amino-5-bromo-4-chlorobenzaldehyde enables sequential, site-selective functionalization that is unattainable with mono-halogenated or symmetrically substituted analogs . The bromine atom serves as the preferred site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) due to its superior leaving-group ability relative to chlorine (C-Br bond dissociation energy: ~285 kJ/mol versus C-Cl: ~327 kJ/mol). Following bromine substitution, the chlorine atom remains available for a second, orthogonal coupling reaction—often under more forcing conditions or using a different catalyst system—enabling the introduction of two distinct substituents at the 4- and 5-positions of the benzaldehyde scaffold. The amino group can be protected, functionalized (e.g., via reductive amination or acylation), or converted to a diazonium salt for Sandmeyer reactions. The aldehyde serves as a versatile handle for condensation reactions (formation of imines, hydrazones, oximes) and for constructing fused heterocycles (quinolines, benzimidazoles, benzoxazoles). This orthogonal reactivity profile makes the compound uniquely valuable for diversity-oriented synthesis and for generating screening libraries with three-dimensional structural diversity, a capability that positional isomers and mono-halogenated analogs cannot provide.

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